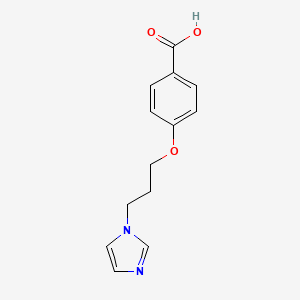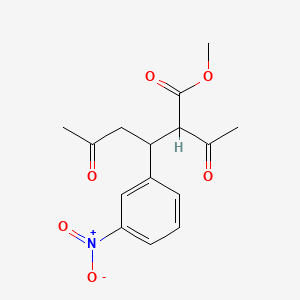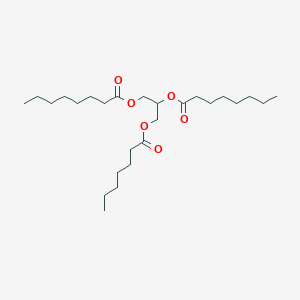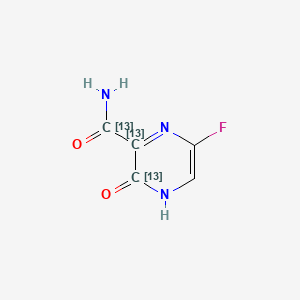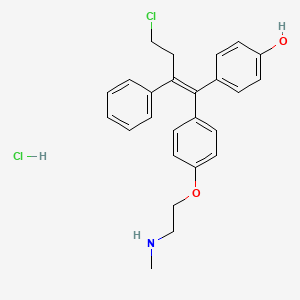
N-Desmethyl 4-Hydroxy Toremifene Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl 4-Hydroxy Toremifene Hydrochloride: is a metabolite of Toremifene, a selective estrogen receptor modulator (SERM) used primarily in the treatment of breast cancer . This compound has the molecular formula C25H27Cl2NO2 and a molecular weight of 444.39 g/mol . It is known for its role in pharmaceutical research and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl 4-Hydroxy Toremifene Hydrochloride typically involves the demethylation of Toremifene followed by hydroxylation. The reaction conditions often include the use of specific catalysts and solvents to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, adhering to stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl 4-Hydroxy Toremifene Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, N-Desmethyl 4-Hydroxy Toremifene Hydrochloride is used as a reference standard for analytical methods and as a reagent in synthetic organic chemistry .
Biology: In biological research, this compound is studied for its interactions with estrogen receptors and its potential effects on cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of hormone-responsive cancers .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs, as well as in quality control processes .
Mechanism of Action
N-Desmethyl 4-Hydroxy Toremifene Hydrochloride exerts its effects by binding to estrogen receptors, thereby modulating the transcription of estrogen-responsive genes. This interaction can inhibit the proliferation of estrogen-dependent cancer cells. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the pathways involved include the estrogen signaling pathway .
Comparison with Similar Compounds
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: A SERM used for the prevention of osteoporosis and breast cancer.
Clomiphene: A SERM used to treat infertility in women.
Uniqueness: N-Desmethyl 4-Hydroxy Toremifene Hydrochloride is unique due to its specific metabolic profile and its potent activity as a modulator of estrogen receptors. Its distinct chemical structure and pharmacological properties differentiate it from other similar compounds .
Properties
Molecular Formula |
C25H27Cl2NO2 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
4-[(Z)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride |
InChI |
InChI=1S/C25H26ClNO2.ClH/c1-27-17-18-29-23-13-9-21(10-14-23)25(20-7-11-22(28)12-8-20)24(15-16-26)19-5-3-2-4-6-19;/h2-14,27-28H,15-18H2,1H3;1H/b25-24-; |
InChI Key |
SZCFHQZQFRJAID-BJFQDICYSA-N |
Isomeric SMILES |
CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O.Cl |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


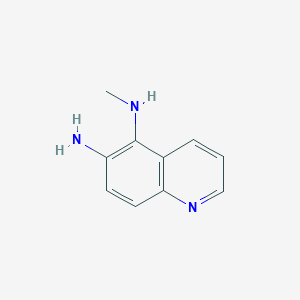
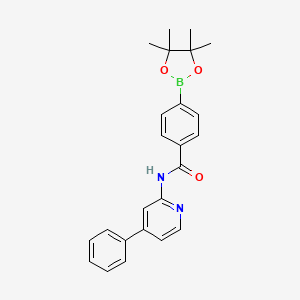

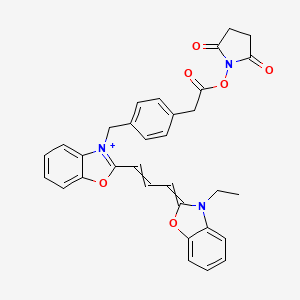
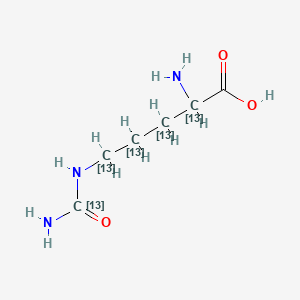
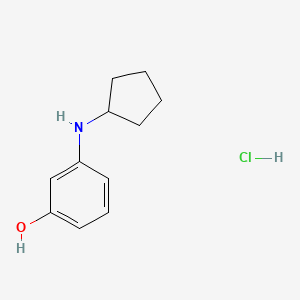
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
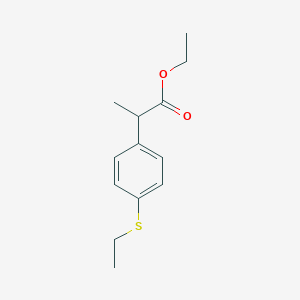
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
